

Structural and functional comparison of AZD7545 and other allosteric PDK inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

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A Comparative Guide to AZD7545 and Other Allosteric PDK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of **AZD7545** with other allosteric inhibitors of Pyruvate Dehydrogenase Kinase (PDK). By presenting objective performance data, experimental methodologies, and visual representations of key biological pathways, this document serves as a valuable resource for evaluating these critical metabolic regulators.

Introduction to PDK Inhibition

Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1-4) that play a crucial role in cellular metabolism by regulating the activity of the Pyruvate Dehydrogenase Complex (PDC).[1] The PDC is a mitochondrial multi-enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA.[2] PDKs phosphorylate and inactivate the E1 α subunit of the PDC, thereby downregulating its activity.[2] In various diseases, including cancer and type 2 diabetes, the upregulation of PDKs leads to a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect).[3] Allosteric inhibitors of PDK offer a therapeutic strategy to reverse this metabolic switch by preventing the inactivation of the PDC, thus promoting glucose oxidation.[1][2]



AZD7545: A Potent and Selective Allosteric Inhibitor

AZD7545 is a small molecule inhibitor that potently and selectively targets PDK isoforms, particularly PDK1 and PDK2.[2][4] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, **AZD7545** is a non-ATP competitive inhibitor.[2] Structural studies have revealed that **AZD7545** binds to the lipoyl-binding pocket of PDK.[2][5] This allosteric binding site is where PDK interacts with the inner lipoyl-bearing domain (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[2][4] By occupying this pocket, **AZD7545** disrupts the interaction between PDK and the PDC, preventing the phosphorylation and inactivation of the E1α subunit.[2][4] This leads to the activation of the PDC and an increase in glucose oxidation.[2]

Comparison with Other Allosteric PDK Inhibitors

This section compares the structural and functional properties of **AZD7545** with other notable allosteric PDK inhibitors, namely Dichloroacetate (DCA) and Radicicol.

Structural and Mechanistic Differences

- AZD7545: As mentioned, AZD7545 binds to the lipoyl-binding pocket in the N-terminal domain of PDK, preventing its association with the PDC scaffold.[5][6] This is a distinct allosteric mechanism.
- Dichloroacetate (DCA): DCA, a structural analog of pyruvate, binds to a different allosteric
 site within a helix bundle in the N-terminal domain of PDK1.[3][5][6] This binding induces
 conformational changes that are transmitted to both the nucleotide-binding and lipoyl-binding
 pockets, leading to the inactivation of the kinase.[5][6]
- Radicicol: In contrast to AZD7545 and DCA, Radicicol acts as an ATP-competitive inhibitor, binding directly to the ATP-binding pocket of PDK3.[5][6]

The different binding sites and mechanisms of action of these inhibitors are depicted in the signaling pathway diagram below.

Quantitative Data Presentation



The following table summarizes the inhibitory potency (IC50 values) of **AZD7545** and other inhibitors against various human PDK isoforms. Lower IC50 values indicate greater potency.

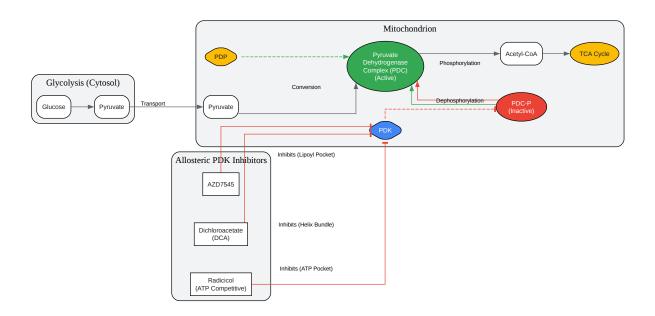
Inhibitor	PDK1 IC50 (nM)	PDK2 IC50 (nM)	PDK3 IC50 (nM)	PDK4 IC50 (nM)
AZD7545	36.8[4][7]	6.4[4][7]	600[5][8]	>10,000 (stimulates)[4][9]
Dichloroacetate (DCA)	-	183,000[9]	-	80,000[9]
Radicicol	230,000[5]	-	400,000[5]	-
VER-246608	35[9]	84[9]	40[9]	91[9]
Nov3r	Potent Inhibition[9]	Potent Inhibition[9]	Stimulates[9]	Stimulates[9]

Note: Some data for DCA and Radicicol against all isoforms were not readily available in the public domain. Nov3r has been reported to stimulate PDK3 and PDK4 activity.[9]

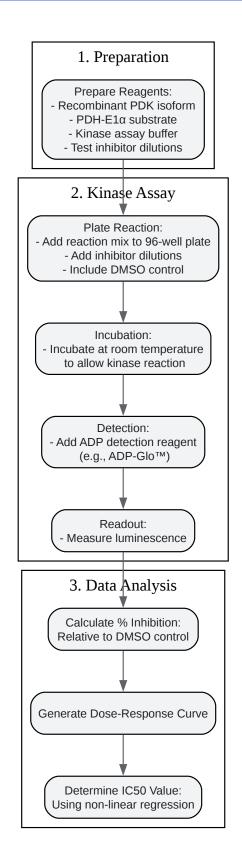
Signaling Pathways and Experimental Workflows PDK Signaling Pathway and Inhibitor Action

The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism and how different allosteric inhibitors, including **AZD7545**, modulate its activity by targeting Pyruvate Dehydrogenase Kinase (PDK).









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- To cite this document: BenchChem. [Structural and functional comparison of AZD7545 and other allosteric PDK inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615159#structural-and-functional-comparison-of-azd7545-and-other-allosteric-pdk-inhibitors]

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